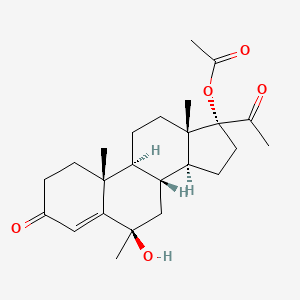

6-Hydroxymedroxyprogesterone acetate

説明

6-Hydroxymedroxyprogesterone acetate is a synthetic derivative of medroxyprogesterone acetate, a progestin hormone used in various medical applications. This compound is known for its role in hormonal therapies and contraceptive methods.

作用機序

Target of Action

6-Hydroxymedroxyprogesterone acetate, also known as UNII-8JEH3A9N1W, is a synthetic analog of the steroidal hormone progesterone . Its primary targets are the progesterone receptors, androgen receptors, and glucocorticoid receptors . These receptors play crucial roles in various physiological functions such as reproduction, blood salt balance, maintenance of secondary sexual characteristics, response to stress, neuronal function, and various metabolic processes .

Mode of Action

This compound transforms a proliferative endometrium into a secretory endometrium . When administered with conjugated estrogens, it reduces the incidence of endometrial hyperplasia and risk of adenocarcinoma . It also inhibits secretion of pituitary gonadotropins, which prevents follicular maturation and ovulation and causes endometrial thinning .

Biochemical Pathways

The compound’s action on the progesterone, androgen, and glucocorticoid receptors influences various biochemical pathways. For instance, it affects the menstrual cycle by transforming the endometrium, and it also impacts the hypothalamic-pituitary-gonadal axis by inhibiting the secretion of pituitary gonadotropins .

Pharmacokinetics

Studies on medroxyprogesterone acetate, a related compound, suggest that it is well-absorbed and undergoes extensive metabolism in the liver . It has been observed that no ovulations were seen for up to 7 months after a single injection of 150 or 300 mg of medroxyprogesterone acetate .

Result of Action

The molecular and cellular effects of this compound’s action include the transformation of the endometrium, inhibition of pituitary gonadotropin secretion, and prevention of follicular maturation and ovulation . These effects contribute to its use as a contraceptive agent and in the treatment of conditions like endometriosis .

生化学分析

Biochemical Properties

It is known that this compound is metabolized by the Cytochrome P450 enzyme, specifically CYP3A4 . This interaction suggests that 6-Hydroxymedroxyprogesterone acetate may play a role in various biochemical reactions involving this enzyme.

Cellular Effects

It is known that similar compounds, such as medroxyprogesterone acetate, have been used to treat sexually driven behavior problems in animals . This suggests that this compound may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound is metabolized by the Cytochrome P450 enzyme, specifically CYP3A4 . This suggests that this compound may interact with this enzyme, potentially leading to changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

Similar compounds, such as medroxyprogesterone acetate, have been shown to have a low oral bioavailability due to extensive metabolism . This suggests that the effects of this compound may change over time in laboratory settings, potentially due to degradation or other factors.

Dosage Effects in Animal Models

Similar compounds, such as medroxyprogesterone acetate, have been used to treat sexually driven behavior problems in animals . This suggests that different dosages of this compound may have varying effects in animal models.

Metabolic Pathways

It is known that this compound is metabolized by the Cytochrome P450 enzyme, specifically CYP3A4 . This suggests that this compound may be involved in metabolic pathways involving this enzyme.

Transport and Distribution

Similar compounds, such as medroxyprogesterone acetate, have been shown to have a low oral bioavailability due to extensive metabolism . This suggests that the transport and distribution of this compound may be influenced by metabolic processes.

Subcellular Localization

It is known that this compound is metabolized by the Cytochrome P450 enzyme, specifically CYP3A4 . This suggests that this compound may be localized in the endoplasmic reticulum, where this enzyme is typically found.

準備方法

The synthesis of 6-Hydroxymedroxyprogesterone acetate involves several steps, starting from medroxyprogesterone acetate. The process typically includes hydroxylation reactions, where specific hydroxyl groups are introduced into the medroxyprogesterone acetate molecule. Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .

化学反応の分析

6-Hydroxymedroxyprogesterone acetate undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include various hydroxylated and alkylated derivatives of the original compound .

科学的研究の応用

6-Hydroxymedroxyprogesterone acetate has a wide range of scientific research applications:

Biology: The compound is studied for its effects on cellular processes and its potential role in regulating gene expression.

類似化合物との比較

6-Hydroxymedroxyprogesterone acetate can be compared with other similar compounds, such as:

Medroxyprogesterone acetate: The parent compound, widely used in hormonal therapies and contraceptives.

Hydroxyprogesterone caproate: Another progestin used in the prevention of preterm birth.

Megestrol acetate: Used in the treatment of anorexia, cachexia, and breast cancer.

The uniqueness of this compound lies in its specific hydroxylation pattern, which can influence its biological activity and pharmacokinetic properties .

生物活性

6-Hydroxymedroxyprogesterone acetate (6-HMPA) is a synthetic progestin derived from medroxyprogesterone acetate (MPA). Its biological activity is primarily linked to its interactions with progesterone receptors and its influence on various hormonal pathways. This article examines the mechanisms of action, pharmacokinetics, biochemical properties, and therapeutic applications of 6-HMPA, supported by data tables and relevant case studies.

6-HMPA functions as an agonist of the progesterone receptor (PR), influencing reproductive processes and cellular functions. The compound's primary actions include:

- Endometrial Transformation : It promotes the transformation of the endometrium from a proliferative to a secretory state, essential for preparing the uterine lining for potential implantation.

- Inhibition of Gonadotropin Production : By acting on the hypothalamic-pituitary-gonadal axis, 6-HMPA inhibits the secretion of gonadotropins, thereby preventing follicular maturation and ovulation .

- Induction of Apoptosis : In certain cancer cell lines, 6-HMPA has been shown to induce apoptosis via p53-dependent pathways .

Pharmacokinetics

The pharmacokinetic profile of 6-HMPA reflects its absorption, distribution, metabolism, and excretion characteristics:

| Parameter | Value |

|---|---|

| Half-life | 40-60 hours (oral) |

| Volume of distribution | 20 ± 3 L |

| Protein binding | 86% (mainly to albumin) |

| Metabolism | Primarily via CYP3A4 |

| Clearance | 1668 ± 146 L/day |

Studies indicate that 6-HMPA exhibits extensive metabolism in the liver, leading to a range of metabolites with varying biological activities .

6-HMPA interacts with various biochemical pathways:

- Receptor Affinity : It shows a high affinity for both PR isoforms (IC50 values of 16.8 nM and 12.6 nM for PR A and B respectively), which is critical for its progestogenic effects .

- Impact on Estrogen Receptors : The compound reduces nuclear estrogen receptor levels in endometrial cells, further contributing to its therapeutic effects in conditions like endometrial hyperplasia .

Therapeutic Applications

The potential therapeutic uses of 6-HMPA are extensive:

- Hormone Replacement Therapy : It is investigated for use in menopausal hormone therapy.

- Contraceptive Methods : Due to its ability to inhibit ovulation, it is considered for progestogen-only contraceptive formulations.

- Cancer Treatment : Research indicates potential applications in treating hormone-sensitive cancers through its apoptotic effects on cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic efficacy of 6-HMPA:

-

Endometrial Hyperplasia Treatment :

A clinical trial demonstrated that patients treated with 6-HMPA showed significant regression in endometrial hyperplasia compared to controls. This study highlighted the compound's effectiveness in managing abnormal uterine bleeding . -

Cancer Cell Line Studies :

Research involving various cancer cell lines revealed that high doses of 6-HMPA can induce apoptosis through modulation of steroidogenic pathways. This effect was particularly noted in breast cancer models where PR expression was prevalent . -

Animal Models :

In animal studies, administration of 6-HMPA resulted in reduced sexual behavior linked to hormonal modulation, suggesting its utility in treating conditions related to hypersexuality or hormonal imbalances .

特性

IUPAC Name |

[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6-hydroxy-6,10,13-trimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-14(25)24(29-15(2)26)11-8-19-17-13-23(5,28)20-12-16(27)6-9-21(20,3)18(17)7-10-22(19,24)4/h12,17-19,28H,6-11,13H2,1-5H3/t17-,18+,19+,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIFPBLHBAQCTJ-MCLNPTNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)(C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@](C4=CC(=O)CC[C@]34C)(C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50243566 | |

| Record name | 6-Hydroxymedroxyprogesterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

984-47-4 | |

| Record name | 6-Hydroxymedroxyprogesterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000984474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxymedroxyprogesterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYMEDROXYPROGESTERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JEH3A9N1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。